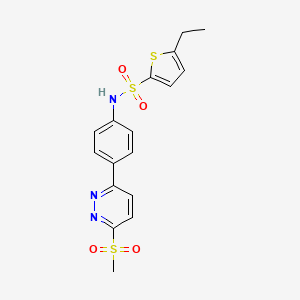

5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-3-14-8-11-17(25-14)27(23,24)20-13-6-4-12(5-7-13)15-9-10-16(19-18-15)26(2,21)22/h4-11,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWBBTKMMGDPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound's molecular formula is with a molecular weight of 423.52 g/mol. It features several functional groups that contribute to its biological activity, particularly the sulfonamide and pyridazine moieties.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been investigated for its potential interactions with various biological targets.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against various bacterial strains .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 |

| Compound B | Escherichia coli | 62.5 |

| Compound C | Pseudomonas aeruginosa | 125 |

2. Anti-inflammatory Properties

The compound has been studied for its potential as a COX inhibitor, which plays a crucial role in inflammation pathways. In vitro assays have demonstrated that related sulfonamides can inhibit COX enzymes effectively, suggesting a possible therapeutic role in managing inflammatory conditions .

3. Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can influence cardiovascular functions by acting on endothelin receptors and carbonic anhydrase inhibition. These mechanisms may help in treating conditions like pulmonary hypertension and heart failure .

Case Studies

A notable study examined the effects of a related sulfonamide on perfusion pressure in isolated rat hearts, demonstrating significant alterations in coronary resistance and vascular dynamics . Another investigation focused on the interaction of various sulfonamides with calcium channels, revealing potential pathways through which these compounds might exert their cardiovascular effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in the inhibition of tumor growth. For instance, derivatives of pyridazine and thiophene structures have shown significant anticancer activities through various mechanisms, including inhibition of specific kinases involved in cancer progression.

- Case Study : A study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation effectively, with IC50 values indicating their potency against various cancer lines. For example, compounds targeting VEGFR-2 kinase displayed IC50 values as low as 0.15 μM, comparable to established drugs like sorafenib .

Anti-inflammatory Properties

The sulfonamide moiety in this compound suggests potential anti-inflammatory applications. Sulfonamides are known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Research Insight : Compounds that incorporate sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The structural features of 5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide may enhance its efficacy in this regard .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific substituents on the phenyl and thiophene rings can significantly influence biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| C4 on phenyl ring | Enhances cytotoxic activity |

| C2 on phenyl ring | Decreases activity |

| Methylsulfonyl group | Increases solubility and potency |

This table illustrates how varying positions and types of substituents can impact the effectiveness of similar compounds, providing a framework for future modifications to enhance therapeutic efficacy.

Synthesis and Development

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free reactions could be explored to improve efficiency.

Synthetic Pathways

A typical synthetic route may involve:

- Formation of the thiophene core.

- Introduction of the pyridazine moiety via coupling reactions.

- Sulfonation to introduce the sulfonamide group.

Each step must be carefully controlled to ensure high yields and minimize by-products.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

Key Compounds :

- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) : IC₅₀ = 1.4 µM for COX-2 inhibition .

- N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : IC₅₀ = 1.2 µM for COX-2 .

- 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine: IC₅₀ = 0.07 µM; Selectivity Index (SI) = 217.1 (COX-2 vs. COX-1) .

Structural Differences :

- Core Structure : Imidazo[2,1-b]thiazole vs. thiophene-pyridazine in the target compound.

- Substituents : Methylsulfonyl at C-6 (imidazothiazole) vs. C-6 pyridazine (target). Mannich bases at C-5 (imidazothiazole) vs. ethyl at C-5 (thiophene).

Activity Insights :

Piperidine and Pyridine Derivatives from Patent Literature

Key Compounds :

Structural Differences :

- Core Structure : Piperidine or pyridine vs. thiophene-pyridazine.

- Substituents : Methylsulfonyl on phenyl (piperidine) or ethylsulfonyl on pyridine (P2) vs. methylsulfonyl on pyridazine (target).

Activity Insights :

Comparative Data Table

Research Findings and Implications

- COX-2 Inhibition : The target compound’s pyridazine-thiophene scaffold is distinct from imidazothiazole or pyridine cores, which may influence its binding mode in the COX-2 active site. Molecular docking studies (as performed for compound 6a ) could clarify this.

- Selectivity : The high SI of morpholine-containing analogs suggests that introducing polar groups (e.g., morpholine) into the target compound may improve selectivity.

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to imidazothiazole derivatives (e.g., bromination, cyclization, and sulfonylation ), but its pyridazine ring may require specialized coupling reactions.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazine and thiophene sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting thiophene derivatives with sulfonyl chlorides under basic conditions (e.g., EtN/DMF-HO) to introduce the sulfonamide group .

- Cross-coupling : Using Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to link the pyridazin-3-yl and phenyl moieties. Optimize catalyst loading (e.g., Pd(PPh) at 7 mol%) and reaction time (20–25 h under reflux) to improve yields .

- Characterization : Validate intermediates via NMR (e.g., H, C), IR (to confirm sulfonyl S=O stretches at ~1350 cm), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural fidelity:

- NMR Spectroscopy : Use H NMR to confirm ethyl group integration (e.g., triplet at ~1.3 ppm for CH) and aromatic proton patterns. C NMR identifies quaternary carbons adjacent to sulfonamide groups .

- IR Spectroscopy : Detect sulfonyl (S=O) stretches (~1150–1350 cm) and pyridazine ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

- Methodological Answer : Systematic optimization strategies include:

-

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation and toluene/water mixtures for cross-coupling .

-

Catalyst Evaluation : Compare Pd catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency .

-

Temperature Gradients : Conduct reactions at 80–110°C to balance rate and side-product formation .

-

Yield Tracking : Use HPLC or GC-MS to quantify intermediates and final product purity .

Table 1 : Example Optimization Data for Cross-Coupling Step

Catalyst Solvent Temp (°C) Yield (%) Pd(PPh) Toluene/HO 100 72 PdCl(dppf) DMF 90 65 Pd(OAc) DMSO 110 58

Q. How can discrepancies in biological activity data across assay conditions be resolved?

- Methodological Answer : Address variability via:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 or HepG2) and control compounds to normalize activity measurements .

- Dose-Response Curves : Perform triplicate experiments with serial dilutions (e.g., 0.1–100 µM) to calculate IC values .

- Statistical Analysis : Apply ANOVA to assess inter-experimental variability, referencing split-plot designs (e.g., randomized blocks with four replicates) .

Q. What strategies assess the environmental fate of this compound?

- Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–8.

- Biotic Transformation : Incubate with soil microbes to track degradation products via LC-MS/MS.

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (e.g., 1–100 ppb) .

Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for interpreting variability in physicochemical data?

- Methodological Answer : Use split-split plot ANOVA to analyze factors like synthesis batches, storage conditions, and assay replicates. For example:

Q. How can conflicting results in metabolic stability studies be reconciled?

- Methodological Answer : Investigate using:

- Microsomal Incubations : Test liver microsomes from multiple species (rat, human) to identify species-specific metabolism .

- Metabolite Profiling : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to rule out enzyme-specific interactions .

Experimental Design

Q. How to design a long-term stability study for this compound?

- Methodological Answer : Follow ICH guidelines:

Q. What in silico tools predict the compound’s reactivity in biological systems?

- Methodological Answer : Use computational models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.